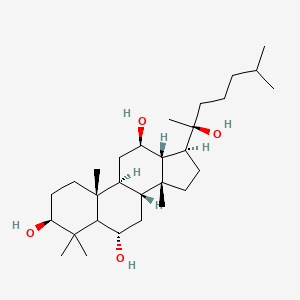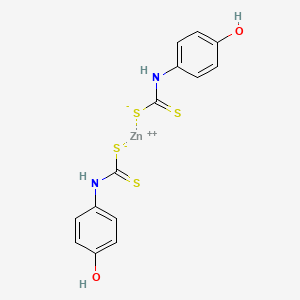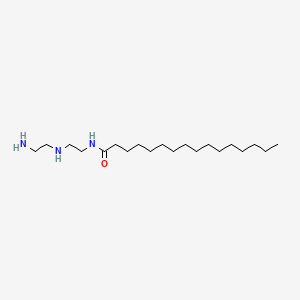
2,3,3',4,5,5'-Hexachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3’,4,5,5’-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom and substituted with chlorine atoms. This compound is known for its stability and persistence in the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,3,3’,4,5,5’-Hexachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with substituted functional groups.
科学研究应用
2,3,3’,4,5,5’-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound can also interfere with cellular signaling pathways, leading to toxic effects. Its persistence in the environment and bioaccumulation in living organisms make it a compound of concern in environmental toxicology.
相似化合物的比较
2,3,3’,4,5,5’-Hexachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers, such as:
2,2’,3,4,4’,5’-Hexachlorodiphenyl ether: Similar structure but different chlorine substitution pattern.
2,2’,3,3’,4,5’-Hexachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,4,4’,5,5’-Hexachlorodiphenyl ether: Differently substituted isomer with unique properties.
The uniqueness of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
属性
CAS 编号 |
159553-72-7 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-6(14)3-7(2-5)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H |
InChI 键 |
CIJJWEVJIHTJNE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)










